molecular formula C12H6BrClN2 B11796571 5-Bromo-6-chloro-2-phenylnicotinonitrile

5-Bromo-6-chloro-2-phenylnicotinonitrile

Cat. No.: B11796571
M. Wt: 293.54 g/mol
InChI Key: SAHPMMJJWZRVRY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-phenylnicotinonitrile: is a chemical compound with the molecular formula C12H6BrClN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and phenyl groups attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-phenylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-chloro-2-phenylnicotinonitrile can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the nicotinonitrile core.

    Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.

    Nucleophiles: For substitution reactions, such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted nicotinonitriles.

Scientific Research Applications

Chemistry: 5-Bromo-6-chloro-2-phenylnicotinonitrile is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound may be used to study the effects of halogenated nicotinonitriles on biological systems. Its derivatives could have potential as pharmaceutical agents, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its reactivity and stability make it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-phenylnicotinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form more complex molecules. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

  • 5-Bromo-6-chloro-pyrazin-2-amine
  • 5-Bromo-2-chloro-6-phenylnicotinonitrile

Comparison: Compared to similar compounds, 5-Bromo-6-chloro-2-phenylnicotinonitrile is unique due to the specific arrangement of bromine, chlorine, and phenyl groups on the nicotinonitrile core. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H6BrClN2

Molecular Weight

293.54 g/mol

IUPAC Name

5-bromo-6-chloro-2-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C12H6BrClN2/c13-10-6-9(7-15)11(16-12(10)14)8-4-2-1-3-5-8/h1-6H

InChI Key

SAHPMMJJWZRVRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2C#N)Br)Cl

Origin of Product

United States

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